molecular formula C11H13N3O2 B11983859 [(4-Prop-2-enoxyphenyl)methylideneamino]urea CAS No. 3256-36-8

[(4-Prop-2-enoxyphenyl)methylideneamino]urea

Katalognummer: B11983859
CAS-Nummer: 3256-36-8
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: MVIYCPAKGBXGIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Prop-2-enoxyphenyl)methylideneamino]urea is an organic compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is characterized by its unique structure, which includes a phenyl ring substituted with a prop-2-enoxy group and a methylideneamino group attached to a urea moiety. It is primarily used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Prop-2-enoxyphenyl)methylideneamino]urea typically involves the reaction of 4-prop-2-enoxybenzaldehyde with semicarbazide hydrochloride under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the final product by the addition of urea .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Prop-2-enoxyphenyl)methylideneamino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[(4-Prop-2-enoxyphenyl)methylideneamino]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(4-Prop-2-enoxyphenyl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(4-Prop-2-enoxyphenyl)methylideneamino]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its prop-2-enoxy group provides additional reactivity and potential for further functionalization compared to similar compounds .

Eigenschaften

CAS-Nummer

3256-36-8

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

[(4-prop-2-enoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C11H13N3O2/c1-2-7-16-10-5-3-9(4-6-10)8-13-14-11(12)15/h2-6,8H,1,7H2,(H3,12,14,15)

InChI-Schlüssel

MVIYCPAKGBXGIO-UHFFFAOYSA-N

Isomerische SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)N

Kanonische SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.